

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)pyrimidine

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)pyrimidine

Cat. No.: B172826

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of **2-(4-nitrophenoxy)pyrimidine**, a molecule of interest in medicinal chemistry and drug development. The primary synthesis pathway involves a nucleophilic aromatic substitution (S_NAr) reaction. This document outlines the reaction, provides a detailed experimental protocol based on established chemical principles, and includes expected quantitative and spectroscopic data for the final product.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and widely recognized method for the synthesis of **2-(4-nitrophenoxy)pyrimidine** is the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 4-nitrophenol. In this reaction, the phenoxide ion, generated in situ by the deprotonation of 4-nitrophenol with a base, acts as a nucleophile and attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electronegative nitrogen atoms in the ring activates the carbon atoms towards substitution.

Experimental Protocol

This protocol is a representative procedure based on analogous reactions found in the scientific literature. Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials:

- 2-chloropyrimidine
- 4-nitrophenol
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin-layer chromatography (TLC) apparatus

- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 equivalent), 2-chloropyrimidine (1.0 to 1.2 equivalents), and anhydrous potassium carbonate (1.5 to 2.0 equivalents).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2 to 0.5 M with respect to 4-nitrophenol).
- **Reaction:** Stir the reaction mixture at a temperature between 60°C and 80°C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are typically in the range of 4 to 12 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford **2-(4-nitrophenoxy)pyrimidine** as a solid.

Data Presentation

The following tables summarize the key quantitative and characterization data for **2-(4-nitrophenoxy)pyrimidine**.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Appearance	Purity
2-(4-Nitrophenoxy)pyrimidine	C ₁₀ H ₇ N ₃ O ₃	217.18	181801-29-6	Solid	≥98% ^[1]

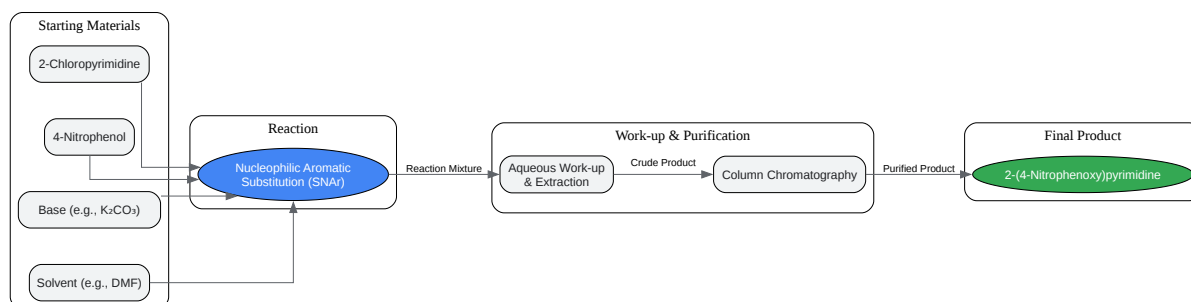
Table 1: Physicochemical Properties of **2-(4-Nitrophenoxy)pyrimidine**.

Technique	Solvent	Expected Chemical Shifts (δ, ppm)
¹ H NMR	CDCl ₃ or DMSO-d ₆	Pyrimidine H-4, H-6: ~8.6 ppm (d) Pyrimidine H-5: ~7.1 ppm (t) Nitrophenyl H-2', H-6': ~8.3 ppm (d) Nitrophenyl H-3', H-5': ~7.3 ppm (d)
¹³ C NMR	CDCl ₃ or DMSO-d ₆	Pyrimidine C-2: ~164 ppm Pyrimidine C-4, C-6: ~158 ppm Pyrimidine C-5: ~117 ppm Nitrophenyl C-1': ~155 ppm Nitrophenyl C-4': ~145 ppm Nitrophenyl C-2', C-6': ~125 ppm Nitrophenyl C-3', C-5': ~122 ppm

Table 2: Predicted NMR Spectroscopic Data for **2-(4-Nitrophenoxy)pyrimidine**. Note: These are predicted values based on analogous structures and may vary slightly in experimental acquisition.

Visualizations

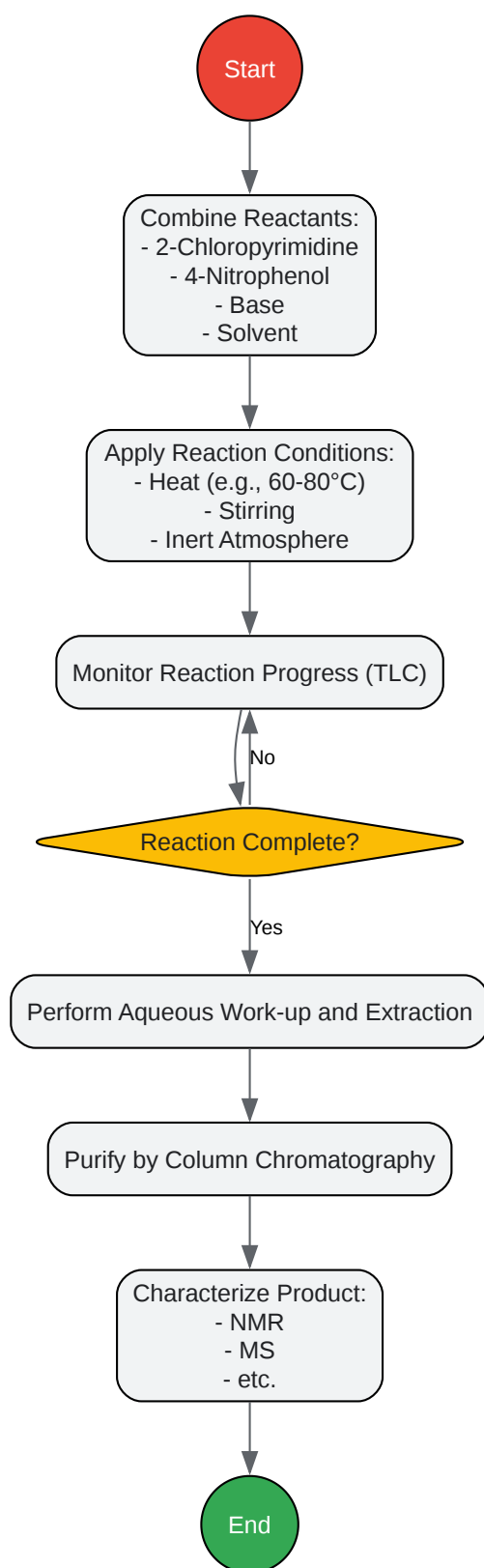
Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **2-(4-nitrophenoxy)pyrimidine**.

Logical Relationship of Synthesis



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References

- 1. chemscene.com [chemscene.com]
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Phone: (601) 213-4426

Email: info@benchchem.com